Z-Aib-OH
Overview
Description
Mechanism of Action
Target of Action
Z-Aib-OH, also known as Z-2-Methylalanine, is an alanine derivative .
Mode of Action
Amino acids and their derivatives, including this compound, have been used as ergogenic supplements . They can influence the secretion of anabolic hormones, provide fuel during exercise, enhance mental performance during stress-related tasks, and prevent exercise-induced muscle damage .
Biochemical Pathways
Given its role as an ergogenic supplement, it may be involved in various metabolic pathways related to energy production and muscle function .
Pharmacokinetics
As an amino acid derivative, it is likely to be absorbed and distributed throughout the body, metabolized by various enzymes, and excreted through the kidneys .
Result of Action
As an ergogenic supplement, it may enhance physical performance, mental function during stress, and protect against exercise-induced muscle damage .
Preparation Methods
Synthetic Routes and Reaction Conditions: Z-Aib-OH is typically synthesized through the reaction of benzyl chloroformate with 2-methylalanine under basic conditions. The reaction involves the protection of the amino group of 2-methylalanine with the carbobenzyloxy group, resulting in the formation of this compound .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of solvents, temperature control, and purification steps to obtain the final product .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically involving the amino group.
Reduction: The compound can be reduced to form various derivatives.
Substitution: this compound can participate in substitution reactions, especially in peptide synthesis.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Reagents like dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) are commonly employed.
Major Products: The major products formed from these reactions include various peptide derivatives and modified amino acids .
Scientific Research Applications
Z-Aib-OH is extensively used in scientific research, particularly in the fields of chemistry, biology, and medicine. Its applications include:
Peptide Synthesis: this compound is a crucial intermediate in the synthesis of peptides, which are essential in drug development and biochemical research.
Biological Studies: The compound is used to study protein interactions and enzyme mechanisms.
Medical Research: this compound derivatives are explored for their potential therapeutic properties, including antimicrobial and anticancer activities.
Comparison with Similar Compounds
- Z-2-Methylalanine
- N-Carbobenzyloxy-2-methylalanine
- Z-2-Aminoisobutyric Acid
Comparison: Z-Aib-OH is unique due to its specific structure, which includes the carbobenzyloxy protecting group. This makes it particularly useful in peptide synthesis, providing stability and ease of handling compared to other similar compounds .
Properties
IUPAC Name |
2-methyl-2-(phenylmethoxycarbonylamino)propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO4/c1-12(2,10(14)15)13-11(16)17-8-9-6-4-3-5-7-9/h3-7H,8H2,1-2H3,(H,13,16)(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKVCSJBBYNYZNM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)O)NC(=O)OCC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30304068 | |
Record name | N-[(Benzyloxy)carbonyl]-2-methylalanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30304068 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
15030-72-5 | |
Record name | 15030-72-5 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=164086 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N-[(Benzyloxy)carbonyl]-2-methylalanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30304068 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 15030-72-5 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of studying Z-Aib-OH in the context of peptide and protein structure?
A: this compound represents the simplest building block for studying the inherent conformational preferences of the amino acid aminoisobutyric acid (Aib). Aib is known to promote the formation of 310-helices in longer peptide sequences, a common structural motif found in proteins. Investigating this compound provides valuable insights into the early stages of 310-helix formation, even before a full helical turn can be established [, ].
Q2: How does gas-phase spectroscopic analysis contribute to understanding the conformational landscape of this compound?
A: Gas-phase studies, using techniques like single-conformation IR and UV spectroscopy, allow researchers to isolate individual conformations of this compound free from the influence of solvent molecules [, ]. This is crucial as it reveals intrinsic conformational preferences driven by intramolecular interactions. These studies have shown that even this compound, despite its small size, exhibits conformations with dihedral angles characteristic of the 310-helical region of the Ramachandran map []. This suggests an inherent propensity for 310-helix formation even in the absence of extended hydrogen bonding networks typically associated with helices.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.